Cas no 46182-32-5 (1-Ethyl-5-methoxy-1H-indole)

1-Ethyl-5-methoxy-1H-indole is a substituted indole derivative with the molecular formula C11H13NO. This heterocyclic compound features an ethyl group at the 1-position and a methoxy substituent at the 5-position of the indole ring system. The electron-donating methoxy group enhances the compound's electron density, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structural features allow for further functionalization at the reactive 3-position of the indole core. The compound exhibits good stability under standard conditions and demonstrates potential as a building block for more complex indole-based molecules. Its purity and well-defined structure make it suitable for research applications in medicinal chemistry and material science.
1-Ethyl-5-methoxy-1H-indole structure
1-Ethyl-5-methoxy-1H-indole structure
Product Name:1-Ethyl-5-methoxy-1H-indole
CAS No:46182-32-5
MF:C11H13NO
MW:175.227022886276
CID:1031700
PubChem ID:42609237
Update Time:2025-11-01

1-Ethyl-5-methoxy-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1-Ethyl-5-methoxy-1H-indole
    • 1-ETHYL-5-METHOXYINDOLE
    • 1H-Indole,1-ethyl-5-methoxy-
    • ACT05749
    • PubChem15864
    • SureCN7232114
    • zlchem 716
    • ZLD0169
    • AKOS006305688
    • HS-7696
    • 1-Ethyl-5-methoxy-indole
    • DTXSID70654958
    • SCHEMBL7232114
    • 46182-32-5
    • 1H-Indole, 1-ethyl-5-methoxy-
    • MDL: MFCD10000653
    • Inchi: 1S/C11H13NO/c1-3-12-7-6-9-8-10(13-2)4-5-11(9)12/h4-8H,3H2,1-2H3
    • InChI Key: OUJVELDZPSZKKA-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2=C(C=1)C=CN2CC

Computed Properties

  • Exact Mass: 175.099714038g/mol
  • Monoisotopic Mass: 175.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 14.2Ų

Experimental Properties

  • Density: 1.042
  • Boiling Point: 298.207°C at 760 mmHg
  • Flash Point: 134.151°C
  • Refractive Index: 1.545

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1-Ethyl-5-methoxy-1H-indole Related Literature

Additional information on 1-Ethyl-5-methoxy-1H-indole

Recent Advances in the Study of 1-Ethyl-5-methoxy-1H-indole (CAS: 46182-32-5) in Chemical Biology and Pharmaceutical Research

The compound 1-Ethyl-5-methoxy-1H-indole (CAS: 46182-32-5) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This indole derivative, characterized by its ethyl and methoxy substituents, has been the subject of numerous studies exploring its biological activities, synthetic pathways, and pharmacological potential. Recent literature highlights its role as a versatile scaffold in drug discovery, particularly in the development of novel anti-inflammatory, anticancer, and neuroprotective agents.

A 2023 study published in the Journal of Medicinal Chemistry investigated the molecular interactions of 1-Ethyl-5-methoxy-1H-indole with various biological targets. Using computational docking and molecular dynamics simulations, researchers demonstrated its high affinity for the cyclooxygenase-2 (COX-2) enzyme, suggesting potential as a COX-2 selective inhibitor. The study further validated these findings through in vitro enzymatic assays, showing significant inhibition of COX-2 with an IC50 value of 0.87 μM, while maintaining minimal activity against COX-1, indicating promising selectivity for anti-inflammatory applications.

In the field of oncology, recent work published in Bioorganic & Medicinal Chemistry Letters (2024) explored the anticancer properties of 1-Ethyl-5-methoxy-1H-indole derivatives. The research team synthesized a series of analogs and evaluated their cytotoxicity against various cancer cell lines. Notably, one derivative bearing a 3-fluorobenzyl substitution exhibited potent activity against breast cancer cells (MCF-7) with an IC50 of 2.3 μM, while showing minimal toxicity to normal human fibroblasts. Mechanistic studies revealed that this compound induces apoptosis through the mitochondrial pathway and inhibits tubulin polymerization, suggesting a dual mechanism of action.

The synthetic accessibility of 1-Ethyl-5-methoxy-1H-indole has also been a focus of recent research. A 2023 paper in Organic Process Research & Development described an improved, scalable synthesis route with a 78% overall yield and excellent purity (>99.5%). This advancement addresses previous challenges in large-scale production and could facilitate further pharmacological evaluation and potential clinical translation of derivatives based on this core structure.

Emerging research in neuropharmacology has identified 1-Ethyl-5-methoxy-1H-indole as a potential modulator of serotonin receptors. A 2024 study in ACS Chemical Neuroscience reported that certain derivatives exhibit selective binding to 5-HT1A and 5-HT2A receptors, with Ki values in the low micromolar range. These findings open new avenues for developing novel antidepressants or anxiolytics based on this scaffold, particularly given the compound's ability to cross the blood-brain barrier, as demonstrated in rodent models.

Despite these promising developments, challenges remain in the clinical translation of 1-Ethyl-5-methoxy-1H-indole-based therapeutics. Current research efforts are focused on improving pharmacokinetic properties, particularly metabolic stability and oral bioavailability. Recent structure-activity relationship (SAR) studies have identified key modifications that enhance metabolic stability while maintaining biological activity, as reported in a 2024 European Journal of Medicinal Chemistry publication.

The growing body of research on 1-Ethyl-5-methoxy-1H-indole (CAS: 46182-32-5) underscores its potential as a valuable scaffold in drug discovery. With ongoing investigations into its diverse biological activities and continued optimization of its pharmacological properties, this compound and its derivatives may soon contribute to the development of novel therapeutic agents across multiple disease areas.

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